![molecular formula C14H9F B3191247 9-Fluoroanthracene CAS No. 529-85-1](/img/structure/B3191247.png)
9-Fluoroanthracene
Overview
Description
9-Fluoroanthracene is a chemical compound with the formula C14H9F. It has a molecular weight of 196.2197 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of 9-Fluoroanthracene and its derivatives has been a subject of research. For instance, anthracene derivatives have been synthesized using Suzuki/Sonogashira cross-coupling reactions . Another study reported the synthesis of 9-bromo-10-fluoroanthracene .Molecular Structure Analysis
The molecular structure of 9-Fluoroanthracene consists of 14 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis
9-Fluoroanthracene has a molecular weight of 196.2197 . It has a melting point of 102-103 degrees Celsius .Scientific Research Applications
Electrochemical Synthesis
One area of research involving 9-fluoroanthracene is its electrochemical synthesis. Carpenter et al. (1983) studied the electrochemical fluorination of anthracene derivatives, leading to the formation of fluoro derivatives like 9-fluoroanthracene. This process involved controlled potential electrolyses in acetonitrile solutions, providing insights into the synthesis pathways of such compounds (Carpenter et al., 1983).
Photomechanical Properties
Another significant application is in the field of solid-state photomechanical materials. Zhu et al. (2014) synthesized fluorinated derivatives of 9-anthracene carboxylic acid, which demonstrated a variety of photomechanical responses. This research highlighted the potential of such compounds in developing materials that can physically respond to light (Zhu et al., 2014).
Fluorophore Synthesis
9-Fluoroanthracene derivatives have also been explored for their potential as fluorophores. Glowacka and Stephenson (2016) developed a novel method for preparing 9-aminomethylanthracene, a fluorophore, by reductive amination of 9-formyl anthracene derivatives. This research expands the utility of 9-fluoroanthracene derivatives in fluorescence applications (Glowacka & Stephenson, 2016).
Hydrogen Bonding and Sensing Applications
Kwon et al. (2004) identified unique hydrogen bonding properties of 9-H of anthracene moieties, which have implications in developing colorimetric and fluorescent sensors for ion recognition, especially fluoride ions. This showcases the potential of 9-fluoroanthracene derivatives in chemical sensing technologies (Kwon et al., 2004).
Safety and Hazards
properties
IUPAC Name |
9-fluoroanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXADDJRENGLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200951 | |
Record name | 9-Fluoroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoroanthracene | |
CAS RN |
529-85-1 | |
Record name | 9-Fluoroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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